molecular formula C25H29Br2ClN6O3 B14860284 N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide

Cat. No.: B14860284
M. Wt: 656.8 g/mol
InChI Key: FEDZPJDBKLTARY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves multiple steps. The synthetic route typically includes:

Chemical Reactions Analysis

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves the inhibition of Janus Kinase 3 (JAK3). This inhibition occurs through the covalent binding of the compound to a unique cysteine residue (Cys909) in JAK3, thereby blocking its activity . This action disrupts the JAK-STAT signaling pathway, which is essential for immune cell function and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29Br2ClN6O3

Molecular Weight

656.8 g/mol

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide

InChI

InChI=1S/C25H27ClN6O3.2BrH/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32;;/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30);2*1H

InChI Key

FEDZPJDBKLTARY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC.Br.Br

Origin of Product

United States

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